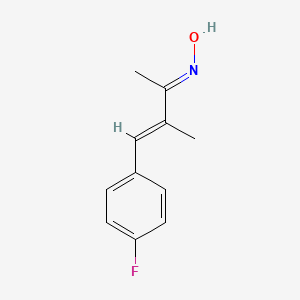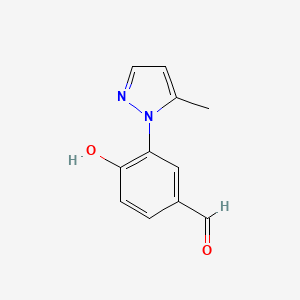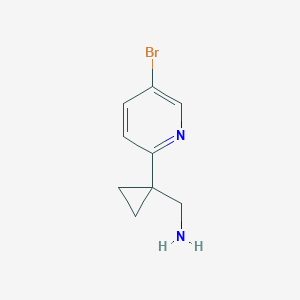
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is a chemical compound with the molecular formula C₁₂H₁₄FNO₂. It is a derivative of butenone, featuring a fluorophenyl group and an oxime functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime typically involves the following steps:
Formation of 4-(4-fluorophenyl)-3-buten-2-one: : This can be achieved by the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base.
Formation of the oxime: : The resulting 4-(4-fluorophenyl)-3-buten-2-one is then reacted with hydroxylamine to form the oxime derivative.
Industrial Production Methods
In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives.
Reduction: : Reduction reactions can lead to the formation of different products.
Substitution: : Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, and aldehydes.
Reduction: : Formation of alcohols and amines.
Substitution: : Formation of different substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime: is compared with other similar compounds to highlight its uniqueness:
4-(4-Fluorophenyl)but-3-en-2-one: : Similar structure but lacks the oxime group.
3-Buten-2-one, 4-phenyl-: : Similar backbone but different substituents.
4-(2-furanyl)-3-buten-2-one: : Different aromatic ring compared to the fluorophenyl group.
These compounds share structural similarities but differ in their functional groups and substituents, leading to different chemical and biological properties.
Properties
CAS No. |
55224-93-6 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(NZ)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9- |
InChI Key |
VYHCVEUJVXJGAO-UFVXJIOISA-N |
SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=N\O)/C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=NO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)


![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
![(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1512161.png)






